molecular formula C20H20ClNO4 B2648712 1-[2-(4-chlorophenoxy)ethyl]-3-hydroxy-7-methyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one CAS No. 879046-19-2

1-[2-(4-chlorophenoxy)ethyl]-3-hydroxy-7-methyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one

Cat. No. B2648712
CAS RN: 879046-19-2
M. Wt: 373.83
InChI Key: FQLZZBDPHAVNNR-UHFFFAOYSA-N
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Description

1-[2-(4-chlorophenoxy)ethyl]-3-hydroxy-7-methyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one is a useful research compound. Its molecular formula is C20H20ClNO4 and its molecular weight is 373.83. The purity is usually 95%.
BenchChem offers high-quality 1-[2-(4-chlorophenoxy)ethyl]-3-hydroxy-7-methyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[2-(4-chlorophenoxy)ethyl]-3-hydroxy-7-methyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methodologies and Compound Derivations

The research on similar compounds often involves detailed synthetic methodologies for creating complex organic molecules, highlighting the versatility of these compounds in drug development and chemical synthesis. For instance, the treatment of 3-[(1-chloro-2-substituted)ethylidene]indol-2(3H)-ones with ethyl chloroformate and triethylamine produces ethy 3-(ethynyl)-2-(ethoxy-carbonyloxy)indole-1-carboxylates, demonstrating a method for synthesizing derivatives that could be relevant to the study of "1-[2-(4-chlorophenoxy)ethyl]-3-hydroxy-7-methyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one" (Beccalli et al., 1994).

Polymorphism and Solid-State Characterization

Research on polymorphism and solid-state characterization of compounds is crucial for understanding their physical and chemical properties, which directly impacts their potential application in drug formulation and material science. A study on polymorphic forms of ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride provides insights into the challenges of analytical and physical characterization of such compounds (Vogt et al., 2013).

Catalytic Processes and Chemical Transformations

Studies on catalytic processes and chemical transformations offer insights into how similar compounds can be synthesized or modified for various applications, including the development of new pharmaceutical agents or materials. For example, the synthesis of cyclic peroxides from alkenes, active methylene compounds, and molecular oxygen in the presence of manganese(II and III) illustrates the potential for oxidative transformations that could be applicable to the modification of "1-[2-(4-chlorophenoxy)ethyl]-3-hydroxy-7-methyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one" (Qian et al., 1992).

Antimicrobial Activity

Research on the antimicrobial activity of compounds provides valuable information for their potential use in treating infections or developing new antibacterial agents. A study on the synthesis, characterization, and antimicrobial activity of some substituted 2-((1H-indol-4-yl)oxy)-N'-benzylideneacetohydrazide shows how modifications to indole derivatives can lead to compounds with significant antimicrobial properties, suggesting possible research directions for similar compounds (Prasad, 2017).

properties

IUPAC Name

1-[2-(4-chlorophenoxy)ethyl]-3-hydroxy-7-methyl-3-(2-oxopropyl)indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClNO4/c1-13-4-3-5-17-18(13)22(19(24)20(17,25)12-14(2)23)10-11-26-16-8-6-15(21)7-9-16/h3-9,25H,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQLZZBDPHAVNNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(C(=O)N2CCOC3=CC=C(C=C3)Cl)(CC(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(4-Chlorophenoxy)ethyl)-3-hydroxy-7-methyl-3-(2-oxopropyl)indolin-2-one

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